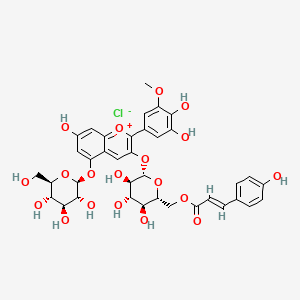

Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

51939-66-3 |

|---|---|

分子式 |

C37H39ClO19 |

分子量 |

823.1 g/mol |

IUPAC 名称 |

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate chloride |

InChI |

InChI=1S/C37H38O19.ClH/c1-50-23-9-16(8-20(41)28(23)43)35-24(12-19-21(52-35)10-18(40)11-22(19)53-36-33(48)31(46)29(44)25(13-38)55-36)54-37-34(49)32(47)30(45)26(56-37)14-51-27(42)7-4-15-2-5-17(39)6-3-15;/h2-12,25-26,29-34,36-38,44-49H,13-14H2,1H3,(H3-,39,40,41,42,43);1H/t25-,26-,29-,30-,31+,32+,33-,34-,36-,37-;/m1./s1 |

InChI 键 |

OBIYLRZBPFZUQG-MCZACEFTSA-N |

手性 SMILES |

COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O.[Cl-] |

规范 SMILES |

COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O.[Cl-] |

产品来源 |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside: Natural Sources, Biosynthesis, and Analysis

This technical guide provides an in-depth exploration of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside, a significant acylated anthocyanin. Tailored for researchers, scientists, and professionals in drug development, this document delves into the natural origins of this compound, its biosynthetic pathways, and the methodologies for its extraction, purification, and characterization. Furthermore, it sheds light on its potential biological activities, offering a comprehensive resource for advancing research and application in this field.

Introduction: The Significance of Acylated Anthocyanins

Anthocyanins are a class of water-soluble flavonoids responsible for the vibrant red, purple, and blue hues observed in many flowers, fruits, and vegetables. Their structure is based on the anthocyanidin aglycone, which can be glycosylated and/or acylated to produce a vast array of derivatives. Acylation, the addition of an acyl group (such as p-coumaric acid) to the sugar moieties, plays a crucial role in enhancing the stability and modulating the biological activity of these pigments. This compound is a prime example of such a complex anthocyanin, exhibiting increased stability against pH changes and light degradation compared to its non-acylated counterparts. This heightened stability, coupled with potential health benefits, makes it a compound of significant interest for the pharmaceutical, nutraceutical, and food industries.

Natural Occurrence of this compound and Related Compounds

This compound and structurally similar acylated petunidin glycosides are found in a variety of plant species. The primary sources are rich in polyphenolic compounds, particularly in their skin, leaves, and flowers.

Major Natural Sources

Grapes and their derivatives, such as red wine, are prominent sources of this acylated anthocyanin. Specific grape varieties have been identified as being particularly rich in this and related compounds. Other notable sources include various berries, vibrant flowers, and certain vegetables.

| Natural Source | Specific Variety/Part | Compound(s) Identified | Reference(s) |

| Grapes | Vitis vinifera cv. Zalema | This compound | [1] |

| Vitis amurensis | Petunidin-3-(6-O-coumaroyl) glucoside | [2] | |

| Vitis rotundifolia (Muscadine) | Petunidin 3,5-diglucoside | [3] | |

| Berries | Blackcurrant (Ribes nigrum) | Petunidin 3-O-(6''-p-coumaroyl-glucoside) | [4] |

| Highbush Blueberry (Vaccinium corymbosum) | Petunidin 3-O-galactoside, Petunidin 3-(6″-acetyl)-glucoside | [5] | |

| Flowers | Petunia reitzii, Petunia hybrida | Various acylated petunidin glycosides | [6] |

| Tibouchina pulchra | Petunidin p-coumaroyl-hexoside acetylpentoside | [7][8][9] | |

| Vegetables | Purple Sweet Potato (Ipomoea batatas) | Petunidin-3-p-coumaroyl-rutinosyl-5-glucoside | [1] |

Table 1: Prominent natural sources of this compound and related acylated petunidin glycosides.

Biosynthesis of Acylated Anthocyanins

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and culminates in the flavonoid and anthocyanin-specific pathways. The final structural complexity is achieved through sequential glycosylation and acylation reactions catalyzed by specific enzymes.

The core anthocyanidin, petunidin, is synthesized and subsequently undergoes glycosylation at the 3- and 5-hydroxyl positions, followed by acylation of one of the sugar moieties with p-coumaric acid. This intricate process involves a series of enzymes, primarily glycosyltransferases (GTs) and acyltransferases (AATs). While the general pathway is understood, the specific enzymes responsible for each step in the formation of this particular diglucoside-coumarate are subjects of ongoing research.

Figure 1: Generalized biosynthetic pathway of this compound.

Extraction and Purification Protocols

The isolation of this compound from its natural matrices requires a multi-step approach to ensure high purity and yield. The selection of the appropriate protocol is contingent on the source material and the desired scale of extraction.

General Extraction Workflow

A typical workflow for the extraction and purification of acylated anthocyanins is depicted below. This process begins with the extraction from the plant material, followed by purification steps to remove interfering compounds such as sugars, organic acids, and other polyphenols.

Figure 2: A generalized workflow for the extraction and purification of acylated anthocyanins.

Detailed Protocol: Solid-Phase Extraction (SPE) from Grape Pomace

This protocol provides a step-by-step methodology for the extraction and purification of acylated anthocyanins from grape pomace using solid-phase extraction.

Materials:

-

Grape pomace (dried and ground)

-

Extraction solvent: Methanol or ethanol with 0.1% HCl (v/v)

-

SPE cartridges (e.g., C18 or macroporous resin like Diaion HP-20)

-

Washing solution: Deionized water

-

Elution solvent: Acidified methanol or ethanol (pH 2)

-

Rotary evaporator

-

Centrifuge

-

Lyophilizer

Procedure:

-

Extraction: Macerate the dried and ground grape pomace in the extraction solvent at room temperature. Repeat the extraction until the solvent becomes colorless.

-

Filtration and Concentration: Filter the combined extracts to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the organic solvent.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.

-

Sample Loading: Load the concentrated aqueous extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove sugars and other polar impurities.

-

Elution: Elute the anthocyanins from the cartridge using the elution solvent.

-

Final Concentration and Lyophilization: Evaporate the elution solvent under reduced pressure and lyophilize the resulting purified extract to obtain the powdered compound.

Analytical Characterization

The unambiguous identification and quantification of this compound require sophisticated analytical techniques. High-Performance Liquid Chromatography coupled with Diode-Array Detection (HPLC-DAD) and Mass Spectrometry (LC-MS/MS) are the gold-standard methods for this purpose.

HPLC-DAD Analysis

HPLC-DAD allows for the separation and preliminary identification of anthocyanins based on their retention times and UV-Vis spectra. Acylated anthocyanins typically exhibit a characteristic absorption maximum in the visible region (around 520 nm) and another in the UV region (around 320 nm) due to the presence of the p-coumaroyl group.

Typical HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase A: Water with formic acid (e.g., 5%)

-

Mobile Phase B: Acetonitrile or methanol with formic acid (e.g., 5%)

-

Gradient Elution: A linear gradient from a low to a high concentration of mobile phase B.

-

Detection: Diode-array detector monitoring at 520 nm and 320 nm.

LC-MS/MS Analysis

LC-MS/MS provides definitive structural information through mass-to-charge ratio (m/z) determination and fragmentation patterns. In positive ion mode, the parent ion of this compound can be detected, and subsequent MS/MS fragmentation will yield characteristic daughter ions corresponding to the loss of the sugar and acyl moieties, confirming the structure.

| Ion | m/z (calculated) | Description |

| [M]+ | 787.21 | Parent molecular ion |

| [M - 162]+ | 625.21 | Loss of a hexose unit |

| [M - 146]+ | 641.21 | Loss of the p-coumaroyl residue |

| [M - 162 - 146]+ | 479.21 | Loss of a hexose and p-coumaroyl residue |

| [M - 162 - 162]+ | 463.21 | Loss of two hexose units |

| [Petunidin aglycone]+ | 317.06 | Petunidin aglycone |

Table 2: Predicted MS/MS fragmentation pattern for this compound.

Biological Activities and Potential Applications

Acylated anthocyanins, including petunidin derivatives, have garnered attention for their potential health-promoting properties. The presence of the acyl group can enhance their stability in the gastrointestinal tract, potentially leading to improved bioavailability and efficacy.

Reported Biological Activities of Acylated Anthocyanins:

-

Antioxidant Activity: Acylated anthocyanins are potent scavengers of free radicals, which may help protect against oxidative stress-related diseases.[1]

-

Anti-diabetic Effects: Extracts rich in acylated petunidin glycosides have been shown to improve glucose tolerance and reduce serum glucose levels in preclinical studies.[1]

-

Antimicrobial Properties: The introduction of an acyl group can enhance the antimicrobial activity of flavonoids against certain pathogens.[10]

-

Improved Stability: Acylation significantly increases the stability of anthocyanins against degradation by heat, light, and pH changes, making them more suitable for use as natural colorants in food and beverages.[4][11]

The enhanced stability and biological activity of this compound make it a promising candidate for further investigation in the development of functional foods, dietary supplements, and therapeutic agents.

Conclusion

This compound represents a class of highly stable and bioactive natural compounds. This guide has provided a comprehensive overview of its natural sources, biosynthetic origins, and the analytical methodologies required for its study. The detailed protocols and workflow diagrams serve as a practical resource for researchers aiming to isolate and characterize this and other acylated anthocyanins. The promising biological activities associated with these compounds underscore the importance of continued research to unlock their full therapeutic and commercial potential.

References

- 1. mdpi.com [mdpi.com]

- 2. LC-MS/MS Screening of Phenolic Compounds in Wild and Cultivated Grapes Vitis amurensis Rupr - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of Anthocyanins Including Acetylated Glycosides from Highbush Blueberry (Vaccinium corymbosum L.) Cultivated in Korea Based on UPLC-DAD-QToF/MS and UPLC-Qtrap-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anthocyanin - Wikipedia [en.wikipedia.org]

- 10. Biocatalytic preparation of acylated derivatives of flavonoid glycosides enhances their antioxidant and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological Activities and Chemical Stability of Natural and Enzymatically Acylated Anthocyanins: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthesis of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Anthocyanins are a critical class of water-soluble flavonoids responsible for many of the red, purple, and blue colors in plants. Their intricate structures, often modified by glycosylation and acylation, not only dictate their color and stability but also their biological activity. This guide provides an in-depth examination of the biosynthetic pathway of a specific, complex anthocyanin: Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside. This molecule, found in plants such as grapes, features a petunidin aglycone core extensively modified by the addition of two glucose moieties and a p-coumaroyl group.[1][2] We will dissect the enzymatic cascade, from the general phenylpropanoid pathway to the specific "tailoring" reactions catalyzed by glycosyltransferases and acyltransferases that build this final structure. Furthermore, this document details the transcriptional regulation governing the pathway and provides robust, field-proven protocols for the extraction, analysis, and characterization of this and related acylated anthocyanins.

Introduction: The Architectural Complexity of Acylated Anthocyanins

The structural diversity of anthocyanins is staggering, with over 600 unique structures identified from natural sources.[3] This diversity arises from variations in the core anthocyanidin structure and, more significantly, from subsequent modifications. The biosynthesis of acylated anthocyanins is a multi-stage process involving the core flavonoid pathway followed by tailoring reactions that add sugar and acyl groups.[4] These modifications are not merely decorative; they are fundamental to the molecule's physicochemical properties.

-

Glycosylation , the addition of sugar moieties, is the first crucial step for creating stable anthocyanins.[5] It is catalyzed by UDP-glycosyltransferases (UGTs) and significantly increases the water solubility of the molecule.[6]

-

Acylation , the esterification of hydroxyl groups on the sugars with organic or phenolic acids, further enhances stability.[7] Aromatic acylation, such as with p-coumaric acid, can lead to intramolecular co-pigmentation, where the acyl group stacks against the anthocyanin's B-ring, protecting the chromophore and intensifying the color at higher pH values.[8]

This compound is an exemplar of this molecular engineering. Its biosynthesis is a tightly regulated, sequential process that serves as a model for understanding how plants create complex, stable pigments.

The Biosynthetic Pathway: A Two-Phase Process

The synthesis of this compound can be conceptually divided into two major phases: the formation of the petunidin aglycone and the subsequent tailoring reactions.

Phase 1: Formation of the Petunidin Aglycone

This phase begins with the amino acid phenylalanine and proceeds through the well-established phenylpropanoid and flavonoid biosynthesis pathways. The key steps are outlined below.[9][10]

-

Phenylpropanoid Pathway: Phenylalanine is converted to p-Coumaroyl-CoA through the sequential action of Phenylalanine Ammonialyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).

-

Flavonoid Entry Point: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA and three molecules of Malonyl-CoA to form naringenin chalcone.

-

Core Flavonoid Pathway: A series of enzymes, including Chalcone Isomerase (CHI), Flavanone 3-hydroxylase (F3H), and Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H), modify the core structure to produce dihydroquercetin and ultimately, dihydromyricetin.

-

Anthocyanidin Synthesis: Dihydromyricetin is converted to delphinidin by Dihydroflavonol 4-reductase (DFR) and Anthocyanidin Synthase (ANS, also known as LDOX).

-

Petunidin Formation: Delphinidin is then methylated at the 3'-position by an O-methyltransferase (OMT) to yield the final aglycone, Petunidin .

Phase 2: Glycosylation and Acylation Tailoring Reactions

Once the petunidin aglycone is formed, it undergoes a series of crucial modifications catalyzed by specific transferase enzymes. The precise order of these steps can vary between plant species, but a biochemically logical sequence is presented here.

Step 2a: 3-O-Glycosylation The initial and most common modification is the addition of a glucose molecule to the 3-hydroxyl group of the C-ring. This reaction is catalyzed by UDP-glucose:flavonoid 3-O-glycosyltransferase (UF3GT) .[5] This step is critical for the stability of the anthocyanin, producing Petunidin 3-O-glucoside .

Step 2b: 5-O-Glycosylation Next, a second glycosylation event occurs at the 5-hydroxyl group of the A-ring. This is catalyzed by an anthocyanin 3-O-glucoside 5-O-glucosyltransferase (A5GT) , which uses the 3-O-glucoside as its substrate.[11] This reaction yields Petunidin 3,5-O-diglucoside .

Step 2c: 6"-O-Acylation The final tailoring step involves the acylation of the glucose moiety at the 3-O position. An anthocyanin acyltransferase (AAT) , typically belonging to the BAHD family, catalyzes the transfer of a p-coumaroyl group from a p-coumaroyl-CoA donor to the 6-position of the glucose.[8][12] This produces the final molecule: Petunidin-3-O-(6-O-p-coumaryl-glucoside)-5-O-glucoside .

Acylation significantly enhances the pigment's stability, protecting it from degradation and enabling its accumulation in the plant vacuole.[8]

Transcriptional Regulation: The MBW Control Complex

The expression of the structural genes encoding the biosynthetic enzymes (PAL, CHS, DFR, UGTs, etc.) is not constitutive. It is tightly controlled by a conserved transcriptional activation complex known as the MBW complex.[13][14] This ternary complex consists of three types of transcription factors:

-

R2R3-MYB proteins: These are the primary determinants of which structural genes are activated, providing specificity to the pathway.[9]

-

basic Helix-Loop-Helix (bHLH) proteins: These act as essential co-factors, stabilizing the complex and enhancing the transcriptional activity of the MYB partner.[14]

-

WD40-repeat (WDR) proteins: These proteins serve as a scaffold, bringing the MYB and bHLH components together to form the functional MBW complex.[13]

This complex binds to specific promoter elements of the target structural genes, initiating their transcription. The activity of the MBW complex itself is regulated by developmental cues (e.g., fruit ripening) and environmental signals, with light being one of the most significant inducers of anthocyanin biosynthesis.[10]

Methodologies for Analysis and Characterization

The study of complex anthocyanins requires robust analytical techniques for their extraction, separation, and identification.

Experimental Protocol 1: Extraction of Acylated Anthocyanins from Plant Material

This protocol is designed for the efficient extraction of anthocyanins while minimizing degradation.

-

Sample Preparation: Freeze 0.5 g of plant tissue (e.g., grape skin) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction Solvent: Prepare an acidified methanol solution: Methanol/Water/Formic Acid (70:27:3, v/v/v). The acidic environment is crucial to maintain the anthocyanins in their stable red flavylium cation form.[3]

-

Extraction: Add 5 mL of the extraction solvent to the powdered sample in a centrifuge tube. Vortex thoroughly.

-

Incubation: Incubate the mixture at 4°C in complete darkness for 12-24 hours, with occasional vortexing to maximize extraction efficiency.

-

Clarification: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an amber HPLC vial for analysis.

Experimental Protocol 2: HPLC-DAD-MS Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) is the gold standard for anthocyanin analysis.[15]

-

Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size), a DAD detector, and an electrospray ionization mass spectrometer (ESI-MS).

-

Mobile Phase A: Water/Formic Acid (95:5, v/v)

-

Mobile Phase B: Acetonitrile/Formic Acid (95:5, v/v)

-

Injection Volume: 20 µL

-

Column Temperature: 35°C

-

Detection:

-

DAD: Monitor at 520 nm for anthocyanins and 320 nm for p-coumaroyl derivatives.

-

MS: Operate in positive ion mode, scanning a mass range of m/z 200-1200.

-

-

Elution Gradient:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 95 | 5 |

| 25 | 70 | 30 |

| 35 | 50 | 50 |

| 40 | 20 | 80 |

| 45 | 95 | 5 |

| 50 | 95 | 5 |

Data Interpretation:

-

Retention Time: In reverse-phase HPLC, more complex and acylated anthocyanins will have longer retention times than their simpler glycosylated precursors.[3]

-

UV-Vis Spectrum: Anthocyanins exhibit a characteristic maximum absorbance (λmax) around 520 nm in acidic conditions.[15] The presence of an additional peak around 310-330 nm is indicative of acylation with a cinnamic acid derivative like p-coumaric acid.

-

Mass Spectrometry: ESI-MS provides the molecular weight of the parent ion and fragmentation patterns (MS/MS) that can confirm the identity of the aglycone, sugars, and acyl groups. For Petunidin-3-O-(6-O-p-coumaryl-glucoside)-5-O-glucoside, the expected [M]+ ion would be m/z 787.2.

Analytical Workflow Visualization

Conclusion

The biosynthesis of this compound is a paradigm of the metabolic complexity within plant secondary metabolism. It demonstrates a highly organized enzymatic assembly line that begins with primary metabolism and culminates in a multi-component, stabilized natural pigment. The core pathway provides the anthocyanidin scaffold, which is then meticulously decorated by specific glycosyltransferases and acyltransferases. These tailoring enzymes are the key architects of the vast chemical diversity observed in anthocyanins, imparting crucial properties of stability, solubility, and color.[5][12] Understanding this pathway, from the catalytic mechanism of its enzymes to its transcriptional regulation by the MBW complex, is essential for fields ranging from plant biology and food science to natural product-based drug discovery. The methodologies outlined herein provide a robust framework for researchers to investigate and harness the potential of these complex and valuable molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Petunidin-3-O-(6-Op-coumaryl)-5-O-diglucoside | Flavonoids | 51939-66-3 | Invivochem [invivochem.com]

- 3. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A novel glycosyltransferase catalyses the transfer of glucose to glucosylated anthocyanins in purple sweet potato - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal Structures of a Multifunctional Triterpene/Flavonoid Glycosyltransferase from Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological Activities and Chemical Stability of Natural and Enzymatically Acylated Anthocyanins: A Comparative Review | MDPI [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. MYB-Mediated Regulation of Anthocyanin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Frontiers | Isolation and Functional Analysis of Genes Involved in Polyacylated Anthocyanin Biosynthesis in Blue Senecio cruentus [frontiersin.org]

- 12. Acylation of Anthocyanins and Their Applications in the Food Industry: Mechanisms and Recent Research Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Anthocyanins: From Mechanisms of Regulation in Plants to Health Benefits in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Discovery and Isolation of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside

This guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside, a complex acylated anthocyanin. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering in-depth methodologies and the scientific rationale behind them.

Introduction: The Significance of Acylated Anthocyanins

Anthocyanins are a class of water-soluble flavonoids responsible for many of the red, purple, and blue colors in plants[1]. Their structure is based on the flavylium ion, and variations in glycosylation and acylation patterns lead to a vast diversity of these pigments in nature. Acylated anthocyanins, such as this compound, are of particular interest due to their enhanced stability compared to their non-acylated counterparts[2][3][4]. This increased stability, conferred by the acyl group, makes them promising candidates for applications in the food, pharmaceutical, and cosmetic industries.

This compound is a naturally occurring anthocyanin that has been identified in grapes (Vitis vinifera)[5][6][7]. Its complex structure, featuring a petunidin aglycone, two glucose moieties, and a p-coumaric acid acyl group, presents unique challenges and opportunities for its isolation and characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the target molecule is fundamental to designing an effective isolation strategy.

| Property | Value | Source |

| Molecular Formula | C37H39ClO19 | [5][6] |

| Molecular Weight | 823.15 g/mol | [5][6] |

| CAS Number | 51939-66-3 | [2][7] |

| Appearance | Solid at room temperature | [2][7] |

| Hydrogen Bond Donor Count | 11 | [2] |

| Hydrogen Bond Acceptor Count | 19 | [2] |

Part 1: Extraction from Natural Sources

The initial and most critical step in the isolation of this compound is its efficient extraction from the plant matrix, primarily grape skins. The choice of solvent and extraction conditions is paramount to maximize yield while minimizing degradation.

Rationale for Solvent Selection

The extraction of anthocyanins is most effective using polar solvents due to their inherent polarity[8]. Acidified methanol or ethanol are the solvents of choice for several key reasons:

-

Solubilization: The polar nature of methanol and ethanol effectively solubilizes the glycosylated and acylated anthocyanin.

-

Cellular Disruption: The organic solvent helps to disrupt plant cell membranes, releasing the anthocyanins from the vacuoles where they are stored[8].

-

Stabilization: The addition of a small amount of acid (e.g., hydrochloric or formic acid) is crucial. It lowers the pH of the extraction medium, which stabilizes the anthocyanin in its flavylium cation form, the most stable and colored form[5][9]. Acidification also aids in denaturing cell membranes, further enhancing extraction efficiency[10].

Step-by-Step Extraction Protocol

-

Sample Preparation: Fresh or frozen grape skins are homogenized to a fine powder, often under liquid nitrogen to prevent enzymatic degradation.

-

Solvent Preparation: An extraction solvent of methanol containing 0.1% to 1% hydrochloric acid (HCl) is prepared.

-

Extraction: The powdered grape skins are macerated in the acidified methanol at a solid-to-liquid ratio of approximately 1:10 (w/v). The extraction is typically carried out at a controlled, low temperature (e.g., 4°C) for 24 hours in the dark to prevent degradation.

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure at a temperature below 40°C to yield the crude extract.

Caption: Workflow for the extraction of anthocyanins from grape skins.

Part 2: Purification of the Crude Extract

The crude extract contains a complex mixture of compounds, including other anthocyanins, flavonoids, sugars, and organic acids. A multi-step purification strategy is necessary to isolate this compound.

Initial Cleanup with Solid-Phase Extraction (SPE)

Solid-phase extraction is an effective first step to remove sugars and other highly polar impurities while concentrating the anthocyanin fraction[11].

C18 or vinylbenzene-based cartridges are commonly used. Vinylbenzene-based cartridges have shown excellent retention for glucosylated anthocyanins, making them a suitable choice[12].

-

Cartridge Conditioning: The SPE cartridge is conditioned sequentially with 10 mL of methanol followed by 10 mL of water[12][13].

-

Sample Loading: The crude extract, redissolved in a minimal amount of acidified water, is loaded onto the conditioned cartridge.

-

Washing: The cartridge is washed with 10 mL of acidified water to elute sugars and other polar interferences[12][13].

-

Elution: The anthocyanin fraction is eluted with acidified methanol (pH 2)[12][13].

Column Chromatography for Fractionation

Further purification is achieved through a series of column chromatography steps, typically employing Amberlite XAD-7 and Sephadex LH-20 resins.

Amberlite XAD-7 is a nonionic, macroporous acrylic resin that effectively adsorbs moderately polar compounds like anthocyanins from aqueous solutions[14][15]. This allows for the removal of remaining sugars and other polar compounds.

-

Column Packing and Equilibration: The Amberlite XAD-7 resin is packed into a column and equilibrated with acidified water.

-

Sample Loading: The anthocyanin fraction from the SPE step is loaded onto the column.

-

Washing: The column is washed with acidified water to remove any remaining polar impurities.

-

Elution: The anthocyanins are eluted with a stepwise gradient of acidified ethanol or methanol in water[16]. Fractions are collected and monitored by UV-Vis spectroscopy at approximately 520 nm.

Sephadex LH-20 is a size-exclusion chromatography medium with a dual hydrophilic and lipophilic nature, making it ideal for separating phenolic compounds[17][18]. It separates molecules based on their size and polarity, effectively fractionating the complex mixture of anthocyanins.

-

Column Packing and Equilibration: The Sephadex LH-20 resin is swelled in the mobile phase (e.g., acidified methanol) and packed into a column.

-

Sample Loading: The enriched anthocyanin fraction from the Amberlite XAD-7 column is concentrated and loaded onto the Sephadex LH-20 column.

-

Elution: The column is eluted with an isocratic flow of acidified methanol. Different anthocyanins will elute at different rates based on their molecular size and interactions with the resin[19]. Fractions are collected and analyzed by analytical HPLC to identify those containing the target compound.

Caption: Multi-step purification workflow for the isolation of the target anthocyanin.

Preparative High-Performance Liquid Chromatography (HPLC)

The final step in isolating this compound to high purity is preparative HPLC[20]. This technique offers high resolution for separating structurally similar anthocyanins.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution system is employed, consisting of:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile or methanol

-

-

Gradient: A typical gradient might be:

-

0-5 min: 10% B

-

5-40 min: 10-40% B

-

40-45 min: 40-10% B

-

45-50 min: 10% B

-

-

Detection: The eluent is monitored at 520 nm. The peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC-DAD.

Part 3: Structural Elucidation

Once the compound is isolated, its chemical structure must be unequivocally confirmed using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for identifying the aglycone, sugar moieties, and acyl groups[21][22].

-

Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing polar and thermally labile molecules like anthocyanins. It will provide the molecular ion peak, confirming the molecular weight.

-

Tandem Mass Spectrometry (MS/MS): By fragmenting the molecular ion, MS/MS can reveal the structure of the compound. The fragmentation pattern will show losses of the p-coumaroyl group and the two glucose units, as well as the molecular ion of the petunidin aglycone[23][24].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of complex natural products[25][26][27]. A combination of 1D and 2D NMR experiments is required.

-

1D NMR (¹H and ¹³C):

-

¹H NMR provides information about the number and chemical environment of the protons in the molecule. Characteristic signals for the aromatic protons of the petunidin and p-coumaroyl moieties, as well as the anomeric protons of the sugar units, can be identified[28][29].

-

¹³C NMR reveals the number and types of carbon atoms present.

-

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity within the sugar rings and the aromatic systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for determining the attachment points of the sugar moieties to the aglycone and the p-coumaroyl group to the glucose.

-

By integrating the data from these MS and NMR experiments, the complete structure of this compound can be unambiguously determined.

Conclusion

The discovery and isolation of complex natural products like this compound require a systematic and multi-faceted approach. This guide has outlined a robust workflow, from initial extraction to final structural confirmation, grounded in the principles of natural product chemistry. The methodologies described herein provide a solid foundation for researchers to isolate this and other acylated anthocyanins, paving the way for further investigation into their biological activities and potential applications.

References

- 1. Isolation and Purification of Anthocyanin from Blueberry Using Macroporous Resin Combined Sephadex LH-20 Techniques [jstage.jst.go.jp]

- 2. Sources and relative stabilities of acylated and nonacylated anthocyanins in beverage systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mail.dpi-journals.com [mail.dpi-journals.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Petunidin-3-O-(6-Op-coumaryl)-5-O-diglucoside | Flavonoids | 51939-66-3 | Invivochem [invivochem.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agriculturejournals.cz [agriculturejournals.cz]

- 11. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A new solid phase extraction for the determination of anthocyanins in grapes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Extraction of Cherryâs Anthocyanin using Amberlite XAD-7 Resin [chemistry.semnan.ac.ir]

- 15. DuPont™ AmberLite™ XAD™ 7HP Polymeric Adsorbent Resins [dupont.com]

- 16. Large-scale isolation of high-purity anthocyanin monomers from mulberry fruits by combined chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 18. prep-hplc.com [prep-hplc.com]

- 19. researchgate.net [researchgate.net]

- 20. isca.in [isca.in]

- 21. Electrospray and tandem mass spectroscopy as tools for anthocyanin characterization. | Semantic Scholar [semanticscholar.org]

- 22. Anthocyanins: Quantification by Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. ukm.my [ukm.my]

- 26. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]

- 27. omicsonline.org [omicsonline.org]

- 28. researchgate.net [researchgate.net]

- 29. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside is a complex anthocyanin, a class of water-soluble pigments responsible for the vibrant red, purple, and blue hues in numerous plants. This guide provides a comprehensive overview of this specific acylated petunidin diglucoside, delving into its chemical identity, physicochemical properties, natural occurrence, and biosynthesis. Furthermore, it explores the biological activities of its constituent moieties and related compounds, offering insights into its potential as a therapeutic agent. Detailed experimental protocols for extraction, isolation, and characterization are provided to facilitate further research and application in drug discovery and development.

Chemical Identity and Synonyms

This compound is a member of the flavonoid family, characterized by a C6-C3-C6 carbon skeleton. Its structure is based on the petunidin aglycone, which is substituted with two glucose units and a p-coumaroyl group.

Systematic Name: [(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate;chloride[1]

Common Synonyms:

-

Petunidin-3-coumarylglucoside-5-glucoside

-

Petunidin 3-(6''-p-coumaryl-glucoside) 5-glucoside[2]

CAS Number: 51939-66-3[2][3][4]

It is crucial to distinguish this compound from structurally similar anthocyanins. For instance, initial database searches may conflate it with peonidin-based analogues, which differ in the methylation pattern of the B-ring of the anthocyanidin core.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its extraction, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C37H39ClO19 | [3] |

| Molecular Weight | 823.15 g/mol | [3] |

| Appearance | Solid at room temperature | [1] |

| Hydrogen Bond Donor Count | 11 | [1] |

| Hydrogen Bond Acceptor Count | 19 | [1] |

| Rotatable Bond Count | 12 | [1] |

Natural Occurrence and Biosynthesis

This compound is a naturally occurring pigment found predominantly in grapes (Vitis vinifera), contributing to the color of red wine.[1][3] Its presence and concentration can vary significantly depending on the grape variety.[5]

The biosynthesis of this complex anthocyanin is an extension of the general flavonoid pathway. The process involves a series of enzymatic modifications to the petunidin aglycone.

Biosynthetic Pathway

The formation of this compound involves the following key steps:

-

Formation of the Petunidin Aglycone: The pathway begins with the synthesis of the dihydroflavonol, dihydromyricetin. This precursor is then converted to petunidin through the action of dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS).

-

Glycosylation: The petunidin aglycone undergoes glycosylation, a process catalyzed by UDP-glucose:flavonoid glucosyltransferases (UFGTs). The formation of a diglucoside involves the sequential addition of two glucose molecules, typically at the 3 and 5 positions of the anthocyanidin core. The formation of 3,5-O-diglycosides is more common in non-Vitis vinifera species.[6]

-

Acylation: The final step is the acylation of one of the glucose moieties with a p-coumaroyl group. This reaction is catalyzed by an acyltransferase, which transfers the p-coumaroyl group from a donor molecule, such as p-coumaroyl-CoA, to the 6-hydroxyl position of the glucose. Acylation is known to enhance the stability of anthocyanin pigments.[7]

Caption: Biosynthetic pathway of this compound.

Biological Activities and Therapeutic Potential

While specific biological studies on this compound are limited, the activities of its parent compound, petunidin, and other petunidin glycosides have been investigated. These studies suggest a range of potential therapeutic applications.

Antioxidant Activity

Petunidin and its derivatives are potent antioxidants. Their ability to scavenge free radicals is attributed to the hydroxyl groups on the B-ring of the anthocyanidin structure. Acylation with phenolic acids, such as p-coumaric acid, can further enhance this antioxidant capacity.[7]

Anti-Inflammatory Effects

Petunidin has demonstrated anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. This includes the inhibition of pro-inflammatory cytokines and enzymes.

Anticancer Potential

In vitro studies have suggested that petunidin may possess anticancer activity. Molecular docking studies have shown that petunidin can bind to and potentially inhibit the activity of cancer-associated proteins such as cyclin-dependent kinase 6 (CDK-6), with favorable binding energies.[8]

Enhanced Stability of Acylated Anthocyanins

The acylation of anthocyanins with hydroxycinnamic acids, like p-coumaric acid, significantly increases their stability towards pH changes and thermal degradation.[7] This enhanced stability is crucial for their potential application as therapeutic agents, as it can improve their bioavailability and efficacy.

Experimental Protocols

The following section outlines a general workflow for the extraction, purification, and characterization of this compound from grape skins.

Extraction

Objective: To efficiently extract anthocyanins from grape skins while minimizing degradation.

Materials:

-

Grape skins (fresh or frozen)

-

Methanol

-

Formic acid

-

Homogenizer

-

Centrifuge

Procedure:

-

Homogenize 10 g of grape skins in 100 mL of acidified methanol (e.g., methanol/water/formic acid, 80:20:1 v/v/v).

-

Macerate the homogenate for 24 hours at 4°C in the dark.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Collect the supernatant containing the anthocyanin extract.

-

Repeat the extraction process on the pellet to maximize yield.

-

Combine the supernatants and concentrate under reduced pressure at a temperature below 40°C.

Purification by Preparative HPLC

Objective: To isolate this compound from the crude extract.

Instrumentation:

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

C18 stationary phase column

Mobile Phase:

-

Solvent A: 0.5% Formic acid in water

-

Solvent B: 0.5% Formic acid in methanol

Gradient Elution: A typical gradient would start with a low percentage of Solvent B, gradually increasing to elute compounds of increasing hydrophobicity. The exact gradient should be optimized based on the specific column and system.

Procedure:

-

Dissolve the concentrated extract in a small volume of the initial mobile phase.

-

Filter the sample through a 0.45 µm syringe filter.

-

Inject the sample onto the preparative HPLC column.

-

Monitor the elution profile at a wavelength of 520 nm.

-

Collect the fraction corresponding to the peak of interest.

-

Confirm the purity of the collected fraction by analytical HPLC.

Caption: Workflow for the purification of this compound.

Characterization by HPLC-MS/MS

Objective: To confirm the identity and structure of the isolated compound.

Instrumentation:

-

High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Procedure:

-

Inject a small amount of the purified sample into the HPLC-MS/MS system.

-

Obtain the mass spectrum in positive ion mode to determine the molecular weight of the parent ion.

-

Perform fragmentation of the parent ion (MS/MS) to obtain a characteristic fragmentation pattern.

-

The fragmentation pattern should correspond to the loss of the p-coumaroyl group and the two glucose moieties, confirming the structure of the compound.

Future Perspectives

This compound represents a complex and intriguing natural product with potential applications in the pharmaceutical and nutraceutical industries. Further research is warranted to:

-

Elucidate the specific biological activities and mechanisms of action of the pure compound.

-

Conduct in vivo studies to assess its bioavailability, metabolism, and efficacy.

-

Develop optimized and scalable methods for its synthesis or extraction and purification.

This in-depth guide serves as a foundational resource for scientists and researchers interested in exploring the scientific and therapeutic potential of this fascinating acylated anthocyanin.

References

- 1. Petunidin-3-O-(6-Op-coumaryl)-5-O-diglucoside | Flavonoids | 51939-66-3 | Invivochem [invivochem.com]

- 2. Showing Compound Petunidin 3-(6''-p-coumarylglucoside) 5-glucoside (FDB017321) - FooDB [foodb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. Biosynthesis of Anthocyanins and Their Regulation in Colored Grapes [mdpi.com]

- 7. Pharmacological Activities and Chemical Stability of Natural and Enzymatically Acylated Anthocyanins: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Structural Elucidation of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside: A Technical Guide

This in-depth technical guide provides a comprehensive workflow for the structural elucidation of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside, a complex acylated anthocyanin found in sources such as grapes (Vitis vinifera).[1] This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry, offering not just a methodology, but the scientific rationale behind the analytical choices.

Introduction: The Challenge of Complex Anthocyanins

Anthocyanins are a class of water-soluble pigments responsible for many of the red, purple, and blue colors in plants.[2] Their core structure, the flavylium cation, can be extensively modified through glycosylation and acylation, leading to a vast diversity of structures.[3] this compound is a prime example of this complexity, featuring a petunidin aglycone, two glucose moieties, and a p-coumaric acid acyl group. Elucidating such structures requires a multi-faceted analytical approach, combining chromatographic separation with mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques. This guide will walk through the logical sequence of experiments and data interpretation required to unambiguously determine its structure.

Part 1: Isolation and Initial Characterization

A robust structural elucidation begins with the isolation of a pure compound. The target molecule is typically extracted from its natural source, such as grape skins, using acidified polar solvents like methanol to maintain the stability of the flavylium cation.[4] Subsequent purification is critical and is often achieved through a combination of solid-phase extraction (SPE) and preparative high-performance liquid chromatography (HPLC).

Experimental Protocol: Isolation and Purification

-

Extraction: Homogenized grape skins are macerated in an acidified methanol solution (e.g., 70:30:1 methanol:water:trifluoroacetic acid, v/v/v) under mild conditions to prevent degradation.[4]

-

Initial Cleanup (SPE): The crude extract is loaded onto a C18 solid-phase extraction cartridge. The cartridge is first conditioned with methanol and water. After loading the sample, it is washed with water to remove highly polar impurities. The anthocyanin fraction is then eluted with acidified methanol.

-

Preparative HPLC: The enriched anthocyanin fraction is subjected to preparative reverse-phase HPLC (e.g., using a C18 column). A gradient elution with water and methanol (both containing a small percentage of formic acid) allows for the separation of individual anthocyanins. Fractions corresponding to the target molecule are collected based on retention time and UV-Vis detection at approximately 520 nm.

Once isolated, preliminary characterization begins with UV-Vis spectroscopy and high-resolution mass spectrometry (HRMS). The UV-Vis spectrum of an acylated anthocyanin typically shows two major absorption maxima: one in the visible region (around 520 nm) corresponding to the flavylium core, and one in the UV region (around 310-330 nm) characteristic of the aromatic acyl group (in this case, p-coumaric acid).

Part 2: Mass Spectrometry - Unveiling the Molecular Formula and Connectivity

High-resolution mass spectrometry is indispensable for determining the elemental composition and obtaining initial structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

Using a technique like UPLC-QToF/MS (Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry), the exact mass of the molecular ion is determined. For this compound (as the chloride salt), the expected molecular formula is C37H39ClO19, with a molecular weight of approximately 823.15 g/mol .[1][5] HRMS provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

MS/MS experiments are crucial for probing the molecule's connectivity. By selecting the parent molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern reveals the sequence of losses of the sugar and acyl moieties.

Expected Fragmentation Pathway:

-

Initial Fragments: The primary fragmentations would involve the loss of the terminal glucose and the p-coumaroyl-glucose units.

-

Key Losses:

-

Loss of a glucose moiety (162 Da).

-

Loss of the p-coumaric acid residue (146 Da from the coumaroyl group, C9H6O2).

-

Loss of the entire p-coumaroyl-glucose unit (308 Da).

-

-

Aglycone Identification: The final major fragment observed would correspond to the petunidin aglycone at m/z 317.

This fragmentation pattern allows for the confirmation of the constituent parts and their general arrangement.

| Ion | m/z (approx.) | Identity |

| [M]+ | 787 | Petunidin-3-(p-coumaroyl-glucoside)-5-glucoside |

| [M - 162]+ | 625 | Petunidin-3-(p-coumaroyl-glucoside) |

| [M - 162 - 146]+ | 479 | Petunidin-3-glucoside |

| [M - 162 - 308]+ | 317 | Petunidin aglycone |

Table 1: Predicted MS/MS fragmentation of the target molecule.

References

An In-Depth Technical Guide to Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside: Classification, Analysis, and Biological Significance

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside, a complex flavonoid of significant interest in the fields of natural product chemistry, pharmacology, and drug development. We will delve into its precise classification within the flavonoid family, detail its structural elucidation, provide field-proven methodologies for its isolation and analysis, and explore its known biological activities and mechanisms of action. This document is intended to serve as a practical and authoritative resource for scientists engaged in the study and application of this potent bioactive compound.

Demystifying the Structure: Flavonoid Classification

This compound belongs to the vast and diverse class of plant secondary metabolites known as flavonoids. To understand its specific classification, we must first navigate the hierarchical structure of the flavonoid family.

Flavonoids are characterized by a C6-C3-C6 carbon skeleton, consisting of two aromatic rings (A and B) interconnected by a three-carbon heterocyclic ring (C). The classification of flavonoids into different subgroups is based on the oxidation state and substitution pattern of the C ring.

This compound is classified as an anthocyanin. Anthocyanins are a prominent subclass of flavonoids responsible for the vibrant red, purple, and blue colors of many flowers, fruits, and vegetables.[1][2] The core structure of an anthocyanin is the flavylium cation (2-phenylbenzopyrylium), which is the oxidized form of the C ring.

Within the anthocyanin subclass, further differentiation is based on the hydroxylation and methoxylation patterns of the A and B rings of the aglycone (the non-sugar portion), known as anthocyanidin. In this case, the aglycone is petunidin . Petunidin is a methylated anthocyanidin, specifically 3,4',5,7-tetrahydroxy-3',5'-dimethoxyflavylium.

Furthermore, anthocyanins in nature are almost always found in their glycosylated forms, where one or more sugar molecules are attached to the aglycone. This glycosylation enhances their stability and water solubility. Our molecule of interest has two glucose units, making it a diglucoside .

Finally, the complexity of this molecule is increased by the presence of an acyl group, specifically a p-coumaryl group , attached to one of the glucose moieties. This acylation further modifies the properties of the anthocyanin, often enhancing its color stability and biological activity.[3]

Therefore, the complete and precise classification of This compound is an acylated petunidin diglucoside , a specific and highly decorated member of the anthocyanin subclass of flavonoids. This compound can be isolated from natural sources such as grapes (Vitis vinifera).[1][2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C37H39ClO19 | [1][4] |

| Molecular Weight | 823.15 g/mol | [1] |

| Natural Sources | Grapes (Vitis vinifera) | [1][2][4] |

The Blueprint of Life: Biosynthesis of Acylated Anthocyanins

The intricate structure of this compound is the result of a complex and highly regulated biosynthetic pathway that begins with the general phenylpropanoid pathway. This pathway provides the precursor phenylalanine, which is then channeled into the flavonoid biosynthetic pathway.

The synthesis of the petunidin aglycone follows the well-established route for anthocyanidin formation. Key enzymes such as chalcone synthase (CHS), chalcone isomerase (CHI), flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonoid 3',5'-hydroxylase (F3'5'H) are involved in the formation of the dihydroflavonol precursor. Dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS) then catalyze the final steps to produce the petunidin aglycone.

The subsequent modifications, glycosylation and acylation, are critical for the final structure and function of the molecule. These steps are catalyzed by specific transferase enzymes:

-

Glycosylation: UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT) and other glycosyltransferases attach glucose moieties to the 3 and 5 hydroxyl groups of the petunidin aglycone.

-

Acylation: An acyltransferase, specifically a p-coumaroyl-CoA:anthocyanin acyltransferase (AAT), catalyzes the transfer of the p-coumaryl group from p-coumaroyl-CoA to the 6-hydroxyl position of one of the glucose residues.

From Plant to Pure Compound: Extraction and Isolation Protocols

The successful isolation of this compound requires a multi-step process that begins with efficient extraction from the plant matrix, followed by purification to obtain the compound in high purity. The following protocols are based on established methodologies for the extraction and purification of acylated anthocyanins from grape skins.

Extraction of Anthocyanins from Grape Skins

Rationale: The choice of an acidified solvent is crucial for the efficient extraction and stabilization of anthocyanins, which are most stable in an acidic environment. Ultrasound-assisted extraction is employed to enhance the extraction efficiency by disrupting cell walls and increasing solvent penetration.

Protocol:

-

Sample Preparation: Obtain fresh or frozen grape skins. If using fresh skins, they should be immediately processed or frozen at -20°C.

-

Extraction Solvent: Prepare a solution of 70% ethanol in water containing 0.5% (v/v) hydrochloric acid.

-

Extraction Procedure:

-

Mix the grape skins with the extraction solvent at a solid-to-liquid ratio of 1:4 (g/mL).

-

Perform ultrasound-assisted extraction for 90 minutes, ensuring the temperature is maintained below 50°C to prevent degradation.

-

Filter the mixture through gauze to remove solid debris.

-

Centrifuge the filtrate at 4000 rpm for 10 minutes.

-

Collect the supernatant containing the crude anthocyanin extract.

-

Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Rationale: Preparative HPLC is a powerful technique for the isolation of individual compounds from a complex mixture with high purity. A C18 reversed-phase column is suitable for separating anthocyanins based on their polarity. The gradient elution allows for the separation of compounds with a wide range of polarities.

Protocol:

-

Sample Preparation: The crude anthocyanin extract is concentrated under reduced pressure and freeze-dried. The resulting powder is dissolved in the initial mobile phase for injection.

-

Prep-HPLC System:

-

Column: C18 reversed-phase preparative column.

-

Mobile Phase A: 2% Formic acid in water.

-

Mobile Phase B: Acetonitrile:water (1:1) containing 2% formic acid.

-

Detection: Diode-array detector (DAD) at 520 nm.

-

-

Gradient Elution Program:

-

A linear gradient is applied to increase the concentration of mobile phase B over time, allowing for the sequential elution of anthocyanins with increasing hydrophobicity. A typical gradient might start with a low percentage of B, gradually increasing to a high percentage over 30-40 minutes.

-

-

Fraction Collection: Fractions are collected based on the retention time of the target compound, which is identified by its characteristic UV-Vis spectrum.

-

Post-Purification: The collected fractions containing the pure compound are concentrated under reduced pressure and then lyophilized to obtain the purified this compound as a powder.

Structural Verification: Spectroscopic and Spectrometric Data

The definitive identification of this compound relies on a combination of spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation by providing characteristic fragmentation patterns.

Expected MS/MS Fragmentation Pattern:

-

Parent Ion [M]+: The molecular ion of this compound.

-

Loss of p-coumaroyl-glucose: A neutral loss corresponding to the p-coumaroyl-glucose moiety will result in a fragment ion of the petunidin-5-O-glucoside.

-

Loss of glucose: Subsequent loss of the remaining glucose unit will yield the petunidin aglycone fragment.

-

Petunidin Aglycone: The fragment corresponding to the petunidin aglycone (m/z 317) is a key diagnostic ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key Expected ¹H NMR Signals:

-

Aromatic protons of the petunidin core and the p-coumaryl group.

-

Anomeric protons of the two glucose units, with their characteristic chemical shifts and coupling constants indicating their stereochemistry.

-

Sugar protons of the glucose moieties.

-

Vinyl protons of the p-coumaroyl group.

-

Methoxy protons of the petunidin B-ring.

Biological Activities and Therapeutic Potential

Acylated anthocyanins, such as this compound, are gaining increasing attention for their potential health benefits, which are often enhanced compared to their non-acylated counterparts. The biological activities of these compounds are primarily attributed to their antioxidant and anti-inflammatory properties.

Antioxidant Activity

The petunidin core, with its multiple hydroxyl groups, is a potent scavenger of reactive oxygen species (ROS). The acylation with p-coumaric acid, another phenolic compound, can further enhance this antioxidant capacity. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Anti-inflammatory Effects

Petunidin glycosides have been shown to exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[3] These pathways include:

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Petunidin derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[3]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is another critical signaling cascade involved in inflammation. Petunidin glycosides can modulate the phosphorylation of key MAPK proteins, such as p38, JNK, and ERK, leading to a reduction in the inflammatory response.

Future Perspectives and Drug Development

The unique structural features and potent biological activities of this compound make it a promising candidate for further investigation in the context of drug development. Its antioxidant and anti-inflammatory properties suggest potential applications in the prevention and treatment of chronic diseases associated with oxidative stress and inflammation, such as cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this molecule, as well as to conduct preclinical and clinical studies to evaluate its safety and efficacy in various disease models. The development of efficient and scalable methods for its synthesis or large-scale purification from natural sources will also be crucial for its translation into therapeutic applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Multi-Protective Effects of Petunidin-3-O-(trans-p-coumaroylrutinoside)-5-O-glucoside on D-Gal-Induced Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Petunidin-3-O-(6-Op-coumaryl)-5-O-diglucoside | Flavonoids | 51939-66-3 | Invivochem [invivochem.com]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Preliminary Bioactivity Screening of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside

This document provides a comprehensive, technically-grounded framework for conducting the preliminary bioactivity screening of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside. As an acylated anthocyanin, this molecule belongs to a class of phenolic compounds renowned for a wide spectrum of biological activities.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a strategic, multi-phased approach that prioritizes logical progression, experimental robustness, and resource efficiency. The narrative moves beyond simple protocols to explain the causal reasoning behind each experimental choice, ensuring a self-validating and scientifically sound screening cascade.

Part 1: Foundational Strategy & In Silico Assessment

From a strategic standpoint, initiating a screening campaign with in silico analysis is a cost-effective and rapid method to forecast a compound's potential.[2][3] This "fail-fast" approach allows us to prioritize laboratory resources for compounds with the highest probability of success by predicting their fundamental pharmacokinetic properties before any wet-lab experiments are performed.

The Rationale: Why Screen This Compound?

This compound is a complex anthocyanin. The core petunidin structure, a type of anthocyanidin, is known for its antioxidant potential due to the hydroxyl groups on its B-ring.[1][4] The addition of a p-coumaric acid moiety (acylation) and sugar groups (glycosylation) can significantly modulate its stability, solubility, and biological activity. This structural complexity warrants a broad-based preliminary screening to uncover its dominant therapeutic potential, which may lie in antioxidant, anti-inflammatory, antimicrobial, or cytotoxic domains.

In Silico Screening: ADME & Drug-Likeness Prediction

Before committing to synthesis or extraction and purification, we can model the compound's likely behavior in a biological system. Using established computational tools, we can gain critical insights.

Workflow Rationale: This predictive phase helps to identify potential liabilities, such as poor absorption or potential toxicity, that could terminate a drug development program in later, more expensive stages.[5]

Experimental Protocol (In Silico):

-

Obtain the SMILES String: Convert the chemical name "this compound" into its canonical SMILES (Simplified Molecular Input Line Entry System) format.

-

Utilize a Predictive Tool: Input the SMILES string into a comprehensive, free-to-use web server like SwissADME.[6]

-

Analyze Key Parameters:

-

Physicochemical Properties: Evaluate molecular weight (MW), number of hydrogen bond donors and acceptors, and the octanol-water partition coefficient (LogP).

-

Lipinski's Rule of Five: Assess compliance with these rules, which provide a general guideline for oral bioavailability. Natural products, however, can sometimes be bioactive even if they violate one of the rules.[2]

-

Pharmacokinetics (ADME): Predict gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism.[7]

-

Drug-Likeness: Evaluate qualitative metrics that compare the compound's structure to known drugs.

-

Data Presentation:

| Parameter | Predicted Value | Optimal Range | Commentary |

| Molecular Weight ( g/mol ) | Value | < 500 | High MW may impact absorption. |

| LogP (Octanol/Water) | Value | < 5 | Indicates lipophilicity and membrane permeability. |

| H-Bond Donors | Value | ≤ 5 | High numbers can reduce membrane permeability. |

| H-Bond Acceptors | Value | ≤ 10 | High numbers can reduce membrane permeability. |

| GI Absorption | Prediction | High | Critical for potential oral administration. |

| BBB Permeant | Prediction | No | Predicts whether the compound is likely to have CNS effects. |

| CYP Inhibitor (e.g., 3A4) | Prediction | No | Inhibition can lead to drug-drug interactions. |

Part 2: In Vitro Bioactivity Profiling

Following a favorable in silico profile, the next phase involves a battery of in vitro assays. The selection is based on the known activities of anthocyanins and related phenolics. Each assay must be conducted with appropriate controls to ensure the results are valid and interpretable.

Antioxidant Capacity Assessment

Causality: Oxidative stress is a key pathogenic factor in numerous diseases. Anthocyanins are potent antioxidants. Therefore, quantifying this activity is the logical first step. We will use two complementary assays to assess different aspects of antioxidant action.[8][9]

Workflow Diagram: Bioactivity Screening Cascade

Caption: A strategic workflow for preliminary bioactivity screening.

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The color change, measured spectrophotometrically, is proportional to the antioxidant capacity.[10]

-

Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

-

Create a series of dilutions of the test compound (e.g., 1, 10, 25, 50, 100 µg/mL).

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each compound dilution.

-

Add 100 µL of the DPPH solution to each well.

-

Controls:

-

Positive Control: Ascorbic acid or Trolox at the same concentrations.

-

Negative Control: Solvent only + DPPH solution.

-

Blank: Solvent only + Methanol (to zero the spectrophotometer).

-

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm.

-

-

Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100. Plot inhibition vs. concentration to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

-

Principle: ABTS is converted to its radical cation (ABTS•+) by reaction with potassium persulfate. This radical has a blue-green color. Antioxidants neutralize this radical, causing the color to fade. This assay is applicable to both hydrophilic and lipophilic compounds.[11][12]

-

Protocol:

-

Prepare the ABTS•+ stock solution by mixing 7 mM ABTS solution with 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.[9]

-

Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm.

-

Prepare serial dilutions of the test compound as in the DPPH assay.

-

In a 96-well plate, add 20 µL of each dilution.

-

Add 180 µL of the diluted ABTS•+ solution.

-

Controls: Use the same controls as in the DPPH assay.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

-

Data Analysis: Calculate the percentage of inhibition and IC50 value as described for the DPPH assay.

Antioxidant Data Summary Table:

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

| This compound | Value ± SD | Value ± SD |

| Ascorbic Acid (Positive Control) | Value ± SD | Value ± SD |

Anti-inflammatory Activity Assessment

Causality: Inflammation is driven by enzymatic pathways. The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes from arachidonic acid.[13][14] Inhibiting these enzymes is a key strategy for anti-inflammatory drugs.

Diagram: Arachidonic Acid Inflammatory Cascade

Caption: Inhibition of COX and LOX pathways by the test compound.

-

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The activity is monitored by the appearance of an oxidized product from a chromogenic substrate. Screening against both isoforms is crucial to assess potential selectivity and predict gastrointestinal side effects (associated with COX-1 inhibition).[15][16]

-

Protocol (using a commercial kit):

-

Use a commercially available colorimetric or fluorometric COX inhibitor screening kit (e.g., from Cayman Chemical or Abcam).[14]

-

Reconstitute the enzymes (human recombinant COX-1 and COX-2), heme, and other reagents according to the manufacturer's instructions.

-

Prepare serial dilutions of the test compound.

-

Add assay buffer, heme, and the enzyme to each well of a 96-well plate.

-

Add the test compound or positive control.

-

Controls:

-

Positive Control (COX-2 selective): Celecoxib.[15]

-

Positive Control (Non-selective): Indomethacin.

-

Negative Control: Vehicle (DMSO).

-

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric substrate.

-

Measure the absorbance or fluorescence at the specified wavelength over time using a plate reader.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

-

Principle: This assay measures the compound's ability to inhibit the 5-LOX enzyme, which converts arachidonic acid into leukotrienes. The reaction can be monitored by measuring the formation of reaction products.[15][17]

-

Protocol (using a commercial kit):

-

Utilize a 5-LOX inhibitor screening kit.

-

Follow the manufacturer's protocol, which typically involves incubating the purified enzyme with the test compound.

-

Controls:

-

Positive Control: Zileuton.[15]

-

Negative Control: Vehicle (DMSO).

-

-

Initiate the reaction by adding the substrate (arachidonic acid).

-

Measure the resulting fluorescence or absorbance.

-

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Anticancer / Cytotoxicity Screening

Causality: Many natural products exhibit cytotoxic effects against cancer cells, making this a primary area of screening. We will use two different assays based on distinct principles to ensure the results are robust and not an artifact of a single method.[18]

-

Principle: This is a metabolic activity assay. The yellow MTT tetrazolium salt is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[19][20]

-

Protocol:

-

Cell Culture: Seed a human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of ~5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound.

-

Controls:

-

Positive Control: Doxorubicin or Cisplatin.[18]

-

Negative Control: Cells treated with vehicle (DMSO) only.

-

Blank: Medium only (no cells).

-

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Remove the medium and dissolve the formazan crystals in 100 µL of DMSO or solubilization solution.

-

Read the absorbance at ~570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 value (concentration that reduces cell viability by 50%).

-

Principle: The SRB assay is a protein stain-based method. SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular protein mass, which reflects the cell number.[21][22]

-

Protocol:

-

Perform cell seeding, treatment, and incubation as described for the MTT assay.

-

After incubation, fix the cells by gently adding cold 10% trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow to air dry.

-

Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Quickly wash the plates four times with 1% acetic acid to remove unbound dye and then air dry.

-